molecular formula C12H10AsF6I B8216581 Diphenyliodonium hexafluoroarsenate(1-)

Diphenyliodonium hexafluoroarsenate(1-)

Cat. No.: B8216581
M. Wt: 470.02 g/mol
InChI Key: ABPJIMXUCFBSRQ-UHFFFAOYSA-H
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyliodonium hexafluoroarsenate(1-) can be synthesized through the reaction of diphenyliodonium salts with hexafluoroarsenic acid. One common method involves the reaction of diphenyliodonium chloride with potassium hexafluoroarsenate in an aqueous medium . The reaction is typically carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods

Industrial production of diphenyliodonium hexafluoroarsenate(1-) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pH, to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Diphenyliodonium hexafluoroarsenate(1-) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iodobenzene derivatives, while substitution reactions can produce a variety of substituted aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

  • Diphenyliodonium hexafluorophosphate
  • Triphenylsulfonium hexafluoroarsenate
  • Diacetoxyiodobenzene

Uniqueness

Diphenyliodonium hexafluoroarsenate(1-) is unique due to its high reactivity and efficiency as a photoinitiator. Compared to similar compounds, it offers better solubility in organic solvents and higher stability under various conditions . Its ability to generate reactive intermediates under mild conditions makes it particularly valuable in applications requiring precise control over polymerization processes .

Properties

IUPAC Name

arsenic(5+);diphenyliodanium;hexafluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10I.As.6FH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;;;;;;/h1-10H;;6*1H/q+1;+5;;;;;;/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPJIMXUCFBSRQ-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[F-].[F-].[F-].[F-].[F-].[F-].[As+5]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10AsF6I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10182-84-0 (Parent)
Record name Iodonium, diphenyl-, hexafluoroarsenate(1-) (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062613154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

470.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62613-15-4
Record name Iodonium, diphenyl-, hexafluoroarsenate(1-) (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062613154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenyliodonium hexafluoroarsenate(1-)
Reactant of Route 2
Diphenyliodonium hexafluoroarsenate(1-)
Reactant of Route 3
Diphenyliodonium hexafluoroarsenate(1-)
Reactant of Route 4
Diphenyliodonium hexafluoroarsenate(1-)
Reactant of Route 5
Diphenyliodonium hexafluoroarsenate(1-)
Reactant of Route 6
Diphenyliodonium hexafluoroarsenate(1-)

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